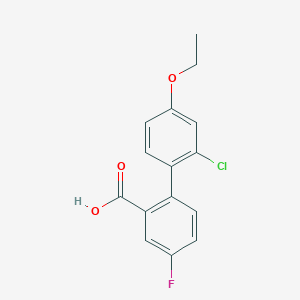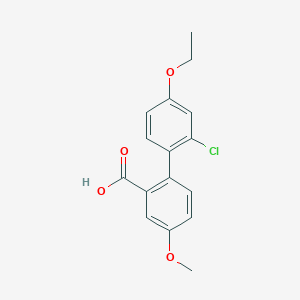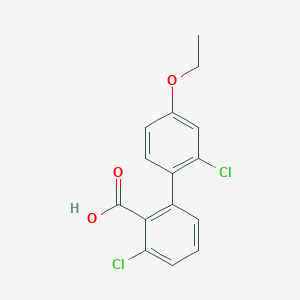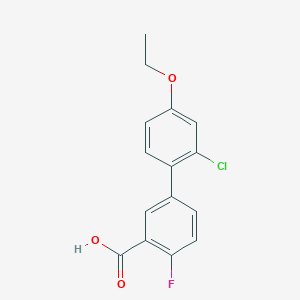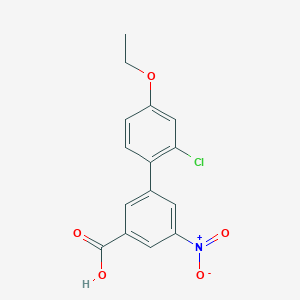
4-(3-Carboxy-4-chlorophenyl)-3-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Carboxy-4-chlorophenyl)-3-methylbenzoic acid (95%) is a chemical compound with a wide range of applications in the field of scientific research. It is a white crystalline solid that is soluble in water and alcohols, and is generally used as a reagent in laboratory experiments. This compound is also known as 4-chloro-3-methylbenzoic acid, and it is used in a variety of biochemical and physiological studies. In
科学研究应用
4-(3-Carboxy-4-chlorophenyl)-3-methylbenzoic acid (95%) has a wide range of applications in the field of scientific research. It is used in biochemical and physiological studies as a reagent for the synthesis of other compounds, such as 4-chloro-3-methylbenzamide and 4-chloro-3-methylbenzyl alcohol. It is also used as a starting material for the synthesis of other compounds, such as 4-chloro-3-methylbenzyl acetate and 4-chloro-3-methylbenzyl chloride. In addition, this compound is used in the synthesis of drugs, such as 4-chloro-3-methylbenzyl ester and 4-chloro-3-methylbenzyl sulfate.
作用机制
The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)-3-methylbenzoic acid (95%) is not well understood. However, it is believed that the compound acts as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the activity of COX-2, 4-(3-Carboxy-4-chlorophenyl)-3-methylbenzoic acid (95%) can reduce inflammation and pain.
Biochemical and Physiological Effects
4-(3-Carboxy-4-chlorophenyl)-3-methylbenzoic acid (95%) has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, 4-(3-Carboxy-4-chlorophenyl)-3-methylbenzoic acid (95%) can reduce inflammation and pain. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, and it has been shown to inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
The main advantage of using 4-(3-Carboxy-4-chlorophenyl)-3-methylbenzoic acid (95%) in laboratory experiments is that it is a relatively inexpensive and widely available compound. In addition, this compound is soluble in water and alcohols, and it is relatively stable when stored properly. However, this compound can be toxic if ingested, and it can be irritating to the skin and eyes. Therefore, it is important to use proper safety measures when handling this compound.
未来方向
There are a number of potential future directions for 4-(3-Carboxy-4-chlorophenyl)-3-methylbenzoic acid (95%). One potential direction is to explore its potential use as an anti-cancer agent. In addition, further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications could lead to new and improved treatments for a variety of diseases and conditions. Additionally, further research into its synthesis methods could lead to more efficient and cost-effective methods for producing this compound. Finally, research into its potential use as an additive or preservative in food and cosmetic products could lead to new and improved products.
合成方法
4-(3-Carboxy-4-chlorophenyl)-3-methylbenzoic acid (95%) can be synthesized using a variety of methods. The most common synthesis method involves the reaction of 4-chlorobenzaldehyde and 3-methylbenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired compound in a 95% yield. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with 3-methylbenzoic acid and a catalytic amount of p-toluenesulfonic acid, or the reaction of 4-chlorobenzaldehyde and 3-methylbenzoic acid in the presence of a Lewis acid such as zinc chloride.
属性
IUPAC Name |
5-(4-carboxy-2-methylphenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-8-6-10(14(17)18)2-4-11(8)9-3-5-13(16)12(7-9)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVIITOHLBCYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691702 |
Source


|
| Record name | 4-Chloro-2'-methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-4-chlorophenyl)-3-methylbenzoic acid | |
CAS RN |
1261987-52-3 |
Source


|
| Record name | 4-Chloro-2'-methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




